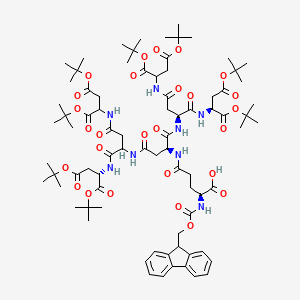
Fmoc-Glu(AspG3)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of “Fmoc-Glu(AspG3)-OH” involves the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . A method for the synthesis of building blocks for the Fmoc synthesis of peptides containing main chain glutamic acid residues that carry side-chain branching with oligo-glutamic acid has been presented .
Molecular Structure Analysis
“Fmoc-Glu(AspG3)-OH” is part of a class of molecules known as Fmoc-modified amino acids/peptides. These molecules have the ability to form supramolecular structures through the formation of inter- and intramolecular physical bonds, ensuring the formation of fibrils organized into 3D networks .
Chemical Reactions Analysis
The chemical formation of the peptide bond in “Fmoc-Glu(AspG3)-OH” requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Physical And Chemical Properties Analysis
The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The rheological data, namely the G′ > G″ and tan δ approximately 0.1–0.2 gel-like behavior observed for all studied samples, demonstrate and sustain the appearance of the co-assembly processes and the ability of the samples to act as LMWG .
Aplicaciones Científicas De Investigación
Photocaged Peptide Synthesis
A method compatible with 9-fluorenylmethoxycarbonyl (Fmoc) solid phase peptide synthesis (SPPS) was developed for synthesizing photocaged peptides containing the photosensitive 4-methoxy-7-nitroindoline (MNI) group on the side chain of aspartic acid (Asp) and glutamic acid (Glu). This technique prevents the formation of aminosuccinyl side products and pyrrolidones during Fmoc SPPS, providing a useful approach for the photocaging of peptides and proteins at side chain carboxylic groups (Tang, Cheng, & Zheng, 2015).
Glycopeptide Synthesis
Pentafluorophenyl esters have been employed for temporary carboxyl group protection in the solid-phase synthesis of N-linked glycopeptides. This methodology was exemplified in the synthesis of a glycopeptide fragment of the enzyme glucoamylase, showcasing its potential in glycopeptide production (Meldal & Book, 1990).
Drug Delivery to Bone
A novel drug delivery system to bone utilizing acidic oligopeptides was developed. These peptides, consisting of Asp or Glu conjugated with a fluorescent probe, demonstrated selective distribution to the bone in mice, highlighting their potential for targeted bone therapies without the adverse side effects associated with traditional treatments (Sekido et al., 2001).
Controlled Aggregation of Amino Acids
The study on the self-assembled structures formed by Fmoc-protected single amino acids, including Fmoc-Glu and Fmoc-Asp derivatives, provides insights into the potential use of these compounds in designing novel nanoarchitectures for material chemistry, bioscience, and biomedical applications. These structures present intriguing possibilities for future studies and applications in various fields (Gour et al., 2021).
Enzymatic Extension of Glycopeptides
The synthesis and enzymatic extension of an N-GlcNAz asparagine building block illustrate the utility of Fmoc-protected amino acids in facilitating the construction of glycopeptides. This approach showcases the potential of these building blocks for enzymatic glycan extension, opening up new avenues in glycopeptide and glycoprotein synthesis (Marqvorsen et al., 2019).
Mecanismo De Acción
Target of Action
Fmoc-Glu(AspG3)-OH, also known as MFCD32066817, is a modified amino acid used in the fabrication of functional materials
Mode of Action
The Fmoc moiety in Fmoc-Glu(AspG3)-OH contributes to the compound’s hydrophobicity and aromaticity, promoting the association of building blocks . This compound can self-organize into different morphologies, providing a powerful tool for bio-soft matter fabrication
Pharmacokinetics
As a modified amino acid, it’s likely that its bioavailability is influenced by factors such as its hydrophobicity, aromaticity, and the presence of the Fmoc moiety .
Result of Action
Given its role in the fabrication of functional materials, it’s plausible that it influences the structure and function of certain proteins or protein complexes within the cell .
Action Environment
Environmental factors likely influence the action, efficacy, and stability of Fmoc-Glu(AspG3)-OH. Factors such as pH, temperature, and the presence of other molecules could potentially affect its ability to associate with other building blocks and form functional materials .
Direcciones Futuras
The development and use of the Fmoc group and its adaptation to address the need for more green chemical peptide synthesis processes have been charted . The Fmoc-modified simple biomolecules have not been extensively summarized, and some existing questions impeding the development of Fmoc-modified simple biomolecules are discussed, and corresponding strategies and outlooks are suggested .
Propiedades
IUPAC Name |
(2S)-5-[[(2S)-1-[[(2S)-4-[[1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[4-[[1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1-[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H118N8O27/c1-73(2,3)108-60(93)38-52(68(102)112-77(13,14)15)83-58(91)36-50(65(98)86-54(70(104)114-79(19,20)21)40-62(95)110-75(7,8)9)82-57(90)35-49(81-56(89)34-33-48(67(100)101)88-72(106)107-42-47-45-31-27-25-29-43(45)44-30-26-28-32-46(44)47)64(97)85-51(66(99)87-55(71(105)115-80(22,23)24)41-63(96)111-76(10,11)12)37-59(92)84-53(69(103)113-78(16,17)18)39-61(94)109-74(4,5)6/h25-32,47-55H,33-42H2,1-24H3,(H,81,89)(H,82,90)(H,83,91)(H,84,92)(H,85,97)(H,86,98)(H,87,99)(H,88,106)(H,100,101)/t48-,49-,50?,51-,52?,53?,54-,55-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIWTRCSQCJVJZ-PKBBHHQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CC(C(=O)NC(CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)[C@H](CC(=O)NC(CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H118N8O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1623.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(AspG3)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2438475.png)
![N-(m-tolyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2438477.png)
![3-(4-Fluorophenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2438478.png)
![Ethyl 5-(4-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438480.png)
![(2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2438481.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2438482.png)
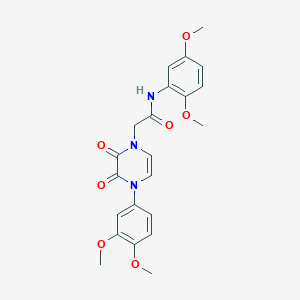
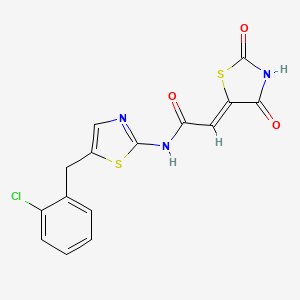
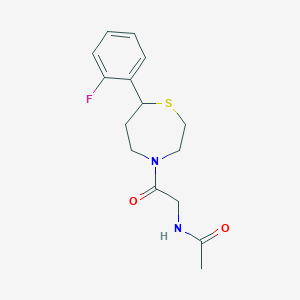
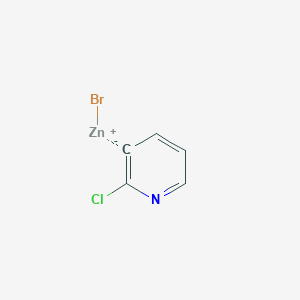
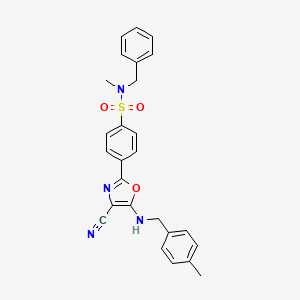
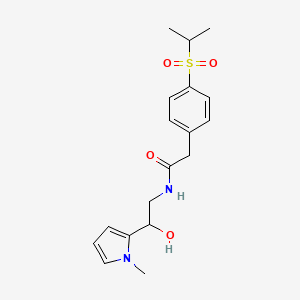
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2438495.png)